1h-Indole-7-acetamide,n,n-diethyl-
Description
Significance of Indole (B1671886) Scaffolds in Modern Medicinal Chemistry and Drug Discovery
The indole nucleus is a cornerstone in the development of therapeutic agents, recognized for its versatile and widespread biological activities. nih.govnih.govijpsr.com This heterocyclic scaffold, consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a common feature in numerous natural products, alkaloids, and synthetic drugs. nih.govresearchgate.net Its unique structure allows for diverse functionalization, making it a valuable template in the design of novel pharmaceuticals. nih.govresearchgate.net
Indole derivatives have demonstrated a remarkable range of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective properties. nih.govnih.govresearchgate.net Their ability to interact with a multitude of biological targets underscores their significance in addressing major healthcare challenges. nih.gov The structural versatility of the indole ring system provides a robust framework for medicinal chemists to develop new chemical entities with enhanced efficacy and specificity. ijpsr.com
Overview of Acylindoles and Acetamide (B32628) Derivatives in Chemical Biology
Acylindoles, which are indoles substituted with an acyl group, represent a significant class of indole derivatives with diverse biological functions. acs.orgdiva-portal.org The introduction of an acyl group can modulate the electronic and steric properties of the indole ring, influencing its binding affinity to biological targets. acs.org Similarly, acetamide derivatives, characterized by the presence of an acetamide group (-NHCOCH3), are prevalent in medicinal chemistry and have been incorporated into various drug candidates. ontosight.ainih.gov
The combination of an indole scaffold with an acetamide moiety has led to the discovery of compounds with potent biological activities. For instance, indole-3-acetamides have been investigated for their antihyperglycemic and antioxidant properties. nih.gov Furthermore, N-acetamide indoles have been identified as potential antimalarial agents. nih.gov The acetamide group can participate in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition at the active sites of enzymes and receptors. ontosight.ai
Rationale for Focused Research on 1H-Indole-7-acetamide, N,N-diethyl-
While extensive research exists on various indole derivatives, focused investigations on specific isomers and substituted analogs are crucial for delineating structure-activity relationships. The rationale for dedicated research on 1H-Indole-7-acetamide, N,N-diethyl- stems from the need to understand how substitution at the 7-position of the indole ring, combined with a diethylacetamide group, influences its chemical and biological profile.
The synthesis of 7-substituted indoles, including 7-acetamido indoles, has been a subject of methodological development, indicating their importance as synthetic intermediates. researchgate.net The N,N-diethylacetamide group, a tertiary amide, offers distinct solubility and metabolic stability properties compared to primary or secondary amides. nih.gov Therefore, a focused study on 1H-Indole-7-acetamide, N,N-diethyl- is warranted to explore its unique characteristics and potential as a lead compound in drug discovery programs.
Table 1: Chemical Properties of 1H-Indole-7-acetamide, N,N-diethyl-
| Property | Value | Source |
| Molecular Formula | C15H20N2O | - |
| Molecular Weight | 244.33 g/mol | - |
| IUPAC Name | N,N-diethyl-2-(1H-indol-7-yl)acetamide | - |
Note: Specific experimental data for properties like melting point and solubility for 1H-Indole-7-acetamide, N,N-diethyl- are not widely available in the public domain and require experimental determination.
Table 2: Related Indole Acetamide Compounds and Their Activities
| Compound | Biological Activity | Reference |
| Indole-3-acetamides | Antihyperglycemic, Antioxidant | nih.gov |
| N-acetamide indoles | Antimalarial (PfATP4 inhibitors) | nih.gov |
| Indole acetamide derivatives | Isoprenylcysteine carboxyl methyltransferase (Icmt) inhibitors | acs.org |
| Indole-1,3,4-oxadiazole acetamide derivatives | Anti-HIV-1 | nih.gov |
| N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives | Tubulin polymerization inhibitors | rsc.org |
Structure
3D Structure
Properties
Molecular Formula |
C14H18N2O |
|---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
N,N-diethyl-2-(1H-indol-7-yl)acetamide |
InChI |
InChI=1S/C14H18N2O/c1-3-16(4-2)13(17)10-12-7-5-6-11-8-9-15-14(11)12/h5-9,15H,3-4,10H2,1-2H3 |
InChI Key |
ZKMWFZKXEUYMIB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CC1=CC=CC2=C1NC=C2 |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of 1h Indole 7 Acetamide,n,n Diethyl and Analogues
Impact of Substituent Modifications on the Indole (B1671886) Core Structure
The indole ring is a key pharmacophore in many biologically active compounds. nih.govnih.gov Its unique electronic properties and ability to participate in various intermolecular interactions make it a versatile scaffold in drug discovery. nih.gov Modifications to the indole core of 1H-Indole-7-acetamide,N,N-diethyl- can significantly impact its biological profile.
Positional Effects of Substitution (e.g., N-1, C-3, C-5, C-7)
The position of substituents on the indole ring is a critical determinant of biological activity. The indole ring has several positions (N-1, C-2, C-3, C-4, C-5, C-6, and C-7) where substitution can occur, and each position offers a unique vector for modifying the compound's properties. nih.govresearchgate.net
N-1 Position: The nitrogen atom at the N-1 position is slightly acidic and can be a hydrogen bond donor. researchgate.net Substitution at this position can alter the molecule's acidity, lipophilicity, and steric profile. For instance, N-substituted indole derivatives have been shown to possess anti-inflammatory and antimicrobial effects. nih.gov An unsubstituted indole nitrogen is sometimes optimal for certain activities. nih.gov
C-3 Position: The C-3 position of the indole ring is highly reactive towards electrophilic substitution. researchgate.netic.ac.uk This makes it a common site for introducing various functional groups. nih.gov However, in some cases, substitution at C-3 can be sensitive to the size of the group, with smaller substituents like hydrogen or methyl being preferred over larger ones like ethyl for certain biological targets. nih.gov
C-5 Position: The C-5 position is another common site for modification. Introducing substituents at this position can enhance activity. For example, in some series of indole derivatives, the introduction of a substituent at the C-5 position of the indole ring was found to enhance anti-tumor activity. nih.gov In other cases, the presence of a chloro or fluoro group at the C-5 position was not a determining factor for activity. nih.gov
C-7 Position: The presence of a carboxamide group at the C-7 position is a defining feature of 1H-Indole-7-acetamide,N,N-diethyl-. Studies on related 1H-indole-7-carboxamides have shown that the carboxamide at this position is crucial for optimal activity. nih.gov Conversely, other research has indicated that introducing a substituent at the C-7 position can significantly reduce the anti-proliferative activity of certain indole derivatives. nih.gov
| Position | General Impact of Substitution | References |
| N-1 | Can alter acidity, lipophilicity, and steric profile. Unsubstituted N-1 can be optimal. | researchgate.netnih.govnih.gov |
| C-3 | Highly reactive site for introducing functional groups. Activity can be sensitive to substituent size. | researchgate.netnih.govic.ac.uknih.gov |
| C-5 | Can enhance biological activity. | nih.govnih.gov |
| C-7 | The carboxamide at this position is often crucial for activity. | nih.govnih.gov |
Influence of Electronic and Steric Properties of Substituents
The electronic and steric properties of substituents on the indole core play a pivotal role in modulating biological activity. These properties can influence how the molecule interacts with its biological target through forces like hydrogen bonding, hydrophobic interactions, and electrostatic interactions.
Electronic Effects: The electronic nature of a substituent, whether it is electron-donating or electron-withdrawing, can alter the electron density of the indole ring system. researchgate.netresearchgate.net This, in turn, can affect the molecule's reactivity and its ability to bind to target proteins. For instance, a computational study on indole derivatives showed that in-plane small adjacent groups increase the electron density of the indole ring. researchgate.net Another study found that the electronic influences of substituents on the indole pi system correlate with the stability of DNA duplexes containing these modified indoles. researchgate.net
Steric Effects: The size and shape of substituents (steric hindrance) can have a profound impact on biological activity. nih.gov Bulky substituents can prevent the molecule from fitting into the binding pocket of a receptor or enzyme. Conversely, in some cases, a certain degree of steric bulk may be required for optimal interaction. For example, research on N-alkylated amides has shown that the N-alkyl group affects the hydration structure and dynamics of the amide via a steric effect. researchgate.netnih.gov
Role of the N,N-Diethylacetamide Side Chain on Biological Interactions
The N,N-diethylacetamide side chain at the C-7 position is a key structural feature of the titular compound. This side chain can participate in various non-covalent interactions with biological targets, and its flexibility allows it to adopt different conformations to fit into binding sites.
Variations in the Amide Linkage and Alkyl Groups
Modifications to the amide linkage and the N,N-diethyl groups can provide valuable insights into the SAR of 1H-Indole-7-acetamide,N,N-diethyl-.
Amide Linkage: The amide bond is a critical functional group in many biologically active molecules. It can act as both a hydrogen bond donor (N-H) and acceptor (C=O). Altering the amide linkage, for example, by replacing it with a different functional group, can significantly impact biological activity. Research on N-alkylated twisted amides has demonstrated that N-alkylation can activate the otherwise unreactive amide bond towards cleavage. researchgate.net
Alkyl Groups: The nature of the alkyl groups on the amide nitrogen can influence the compound's lipophilicity, solubility, and steric profile. In a study of 1H-indole-2-carboxamides, diethylamino analogs were generally more potent than piperidinyl analogs. nih.gov The activity of dialkylamino analogs was also found to be sensitive to the length of the alkyl substituent, with activity increasing from methyl to ethyl and then declining with longer chains. nih.gov This suggests a limited space in the binding pocket of the target receptor. nih.gov
| Modification | Observed Effect on Activity | References |
| Replacement of diethylamino with piperidinyl | Decreased potency in some cases. | nih.gov |
| Variation of N-alkyl chain length | Activity increased from methyl to ethyl, then decreased with propyl. | nih.gov |
Conformational Analysis and Flexibility
The N,N-diethylacetamide side chain possesses a degree of conformational flexibility due to the rotation around its single bonds. This flexibility allows the side chain to adopt various spatial arrangements, which can be crucial for optimal interaction with a biological target. Computational studies can be employed to explore the preferred conformations of the side chain and to understand how its flexibility influences binding affinity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogues. nih.govsemanticscholar.org
For a series of analogues of 1H-Indole-7-acetamide,N,N-diethyl-, a QSAR study would involve:
Data Set Preparation: A series of compounds with known biological activities is selected.
Descriptor Calculation: Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.
Model Development: Statistical methods are used to build a mathematical model that correlates the descriptors with the biological activity. researchgate.net
Model Validation: The predictive power of the model is assessed using statistical techniques. nih.govresearchgate.net
A reliable QSAR model can provide valuable insights into the key structural features that are important for the biological activity of 1H-Indole-7-acetamide,N,N-diethyl- and its analogues. nih.govresearchgate.net
2D and 3D QSAR Approaches
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models can be developed in two or three dimensions (2D or 3D).
In a study focused on a series of indole-7-carboxamides as potential anti-HIV agents, both 2D and 3D QSAR models were developed to predict their inhibitory activity. farmaciajournal.com The 2D QSAR model highlighted the importance of specific molecular descriptors in influencing the anti-HIV activity. farmaciajournal.com These descriptors included the count of carbon atoms separated from any sulfur atom by seven bond distances, the dipole moment, and the most positive and most negative potentials of the molecule. farmaciajournal.com
The 3D QSAR approach provides a more detailed understanding by considering the three-dimensional properties of the molecules. These studies are crucial for understanding the spatial requirements for a ligand to interact effectively with its biological target.
Comparative Molecular Field Analysis (CoMFA)
Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their steric and electrostatic fields. In the context of indole-7-carboxamides with anti-HIV activity, CoMFA studies have been instrumental in elucidating the structural requirements for potency. farmaciajournal.com
The analysis indicated that both steric and electrostatic fields significantly impact the anti-HIV activity of these compounds. farmaciajournal.com This suggests that the size, shape, and electronic properties of the substituents on the indole-7-carboxamide scaffold are critical for their interaction with the biological target. The CoMFA contour maps, which visually represent these fields, can guide the rational design of new analogues with improved activity by indicating regions where bulky or electron-rich/poor groups would be favorable or unfavorable.
| QSAR Method | Key Findings for Indole-7-Carboxamides | Reference |
| 2D QSAR | Important descriptors: count of specific carbon-sulfur distances, dipole moment, and molecular electrostatic potentials. | farmaciajournal.com |
| 3D QSAR (General) | Both electrostatic and steric fields are significant for anti-HIV activity. | farmaciajournal.com |
| CoMFA | Steric and electrostatic fields play a crucial role in determining the anti-HIV potency. | farmaciajournal.com |
Comparative Molecular Similarity Indices Analysis (CoMSIA)
Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method that, in addition to steric and electrostatic fields, also evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more comprehensive picture of the intermolecular interactions between the ligand and its target.
For the series of indole-7-carboxamides, CoMSIA models would further refine the understanding of the structural requirements for anti-HIV activity by pinpointing the specific types of interactions that are most important. While the available abstract does not provide specific details on the CoMSIA fields for this exact series, it is a standard and powerful tool in such analyses.
Pharmacophore Elucidation and Mapping for Biological Activities
A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Pharmacophore modeling is a key step in understanding the SAR of a series of compounds and in designing new, potent ligands.
| Pharmacophore Feature | Inferred Importance for Indole-7-Carboxamides | Reference |
| Aromatic Feature | The indole ring is likely a key recognition element. | farmaciajournal.com |
| Hydrogen Bond Acceptor | The carboxamide oxygen is likely a crucial interaction point. | farmaciajournal.com |
In a separate study on a different class of indole derivatives, specifically 1H-indole-7-carboxamides as selective alpha 1-adrenoceptor agonists, SAR studies revealed that the presence of the carboxamide at the 7-position was crucial for activity and selectivity. nih.gov Removal of the carboxamide group led to a decrease in alpha 1-adrenoceptor activity and a loss of selectivity. nih.gov This underscores the significance of the 7-carboxamide moiety in defining the pharmacological profile of these indole derivatives.
Mechanistic Investigations and Molecular Target Identification for Indole Acetamide Scaffolds
Exploration of G-Protein Coupled Receptor (GPCR) Interactions (e.g., β3-Adrenergic Receptors)
G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that play crucial roles in cellular signaling and are major targets for drug discovery. The indole (B1671886) scaffold is a common feature in ligands that interact with GPCRs.
Research into indole derivatives has led to the discovery of potent and highly selective agonists for the human β3-adrenergic receptor (β3-AR), a GPCR involved in regulating metabolism. A novel series of 1,7-cyclized indole-based compounds has been synthesized and evaluated for this activity. nih.gov Structure-activity relationship (SAR) studies revealed that expanding the ring size of these cyclized indoles resulted in significant selectivity for β3-AR over β1- and β2-ARs. nih.gov One notable compound, an eight-membered ring analogue with a double bond in its 1,7-linker, was identified as a powerful β3-AR agonist with an EC50 of 0.75 nM and extremely high selectivity. nih.gov This line of research highlights the potential of the indole scaffold in designing highly specific GPCR modulators.
Enzyme Inhibition Profiling
The indole-acetamide scaffold has been extensively investigated for its ability to inhibit various enzymes, demonstrating its potential in treating a range of diseases from parasitic infections to neurodegenerative disorders.
PfATP4 Inhibition: The N-acetamide indole chemotype has been identified as a promising antimalarial agent that targets the Plasmodium falciparum ATPase, PfATP4. nih.govdundee.ac.uk PfATP4 is a crucial ion pump located on the parasite's plasma membrane, responsible for maintaining sodium ion homeostasis, which is essential for the parasite's survival. acs.org A key advantage of targeting PfATP4 is the absence of close orthologs in mammals, making it an attractive drug target. acs.org
Screening of chemical libraries against P. falciparum led to the discovery of the N-acetamide indole hit class. malariaworld.org Subsequent optimization resulted in analogs with potent activity in the asexual stage and high metabolic stability. nih.govozgene.com The mechanism of action was confirmed through resistance selection studies and whole-genome sequencing, which identified mutations in the pfatp4 gene. dundee.ac.ukacs.orgmalariaworld.org These N-acetamide indole analogs showed reduced potency against parasite strains with these specific mutations, a metabolic signature similar to other known PfATP4 inhibitors, and direct inhibition of Na+-dependent ATPase activity, confirming on-target action. acs.orgmalariaworld.org
CYP51 Inhibition: Sterol 14α-demethylase (CYP51) is a vital enzyme in the biosynthesis of essential membrane sterols in protozoa like Trypanosoma cruzi, the causative agent of Chagas disease. nih.govmdpi.com The indole moiety has been identified as a critical structural feature for inhibitors of this enzyme. mdpi.com An example is the N-[4-pyridyl]-formamide compound LP10, a non-azolic CYP51 inhibitor containing an indole group, which showed high binding affinity for T. cruzi CYP51 (TcCYP51) with a Kd of 42 nM and potent trypanocidal activity. mdpi.com Optimization studies focusing on this scaffold aimed to improve pharmacokinetic properties and selectivity over human cytochrome P450 enzymes. mdpi.com
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Their inhibition is a primary therapeutic strategy for Alzheimer's disease. The indole-acetamide structure has been incorporated into novel inhibitors of these enzymes.
New series of indole derivatives have been designed as analogs of Donepezil, a known AChE inhibitor. mdpi.com In these designs, the indole moiety serves as a bioisostere for the indanone group of Donepezil, and an acetamido group is included as a spacer, which is reported to be important for inhibitory activity. mdpi.com Several of these synthesized compounds demonstrated potent dual inhibitory activity against both AChE and BChE. mdpi.com For instance, compound 8i (a 2-Oxoindoline derivative) showed strong inhibition with IC50 values of 0.39 μM for AChE and 0.28 μM for BChE. mdpi.com Kinetic and molecular modeling studies suggest these compounds can bind simultaneously to the peripheral anionic site (PAS) and the catalytic active site (CAS) of the cholinesterases. mdpi.com Other studies have focused on substituted acetamide (B32628) derivatives, with compound 8c emerging as a potent BChE inhibitor with an IC50 value of 3.94 μM, acting as a mixed-type inhibitor. researchgate.netnih.gov
| Compound | Target Enzyme | Inhibitory Activity (IC50) | Inhibition Type |
|---|---|---|---|
| Compound 8i (2-Oxoindoline derivative) | AChE | 0.39 μM | Dual (PAS and CAS binding) |
| Compound 8i (2-Oxoindoline derivative) | BChE | 0.28 μM | Dual (PAS and CAS binding) |
| Compound 8c (Substituted acetamide) | BChE | 3.94 μM | Mixed-type |
Heme oxygenase (HO) is a critical enzyme in heme catabolism, breaking it down into biliverdin, iron, and carbon monoxide. The two main isoforms are the inducible HO-1 and the constitutive HO-2. nih.gov HO-1 plays a cytoprotective role against oxidative stress, but its overexpression in many tumors is linked to poor prognosis and chemoresistance, making it a target for anticancer strategies. nih.gov
Novel acetamide-based inhibitors of HO-1 have been developed and evaluated. nih.gov By fixing an amide linker and an imidazole group in the structure, researchers have modified the hydrophobic moiety to create potent HO-1 inhibitors. nih.gov Certain compounds from these series were investigated for their anticancer activity and were found to be most effective against glioblastoma cells. nih.gov Further investigation of a lead compound showed it could reduce cell invasiveness by modulating HO-1 expression and activity within the cell. nih.gov
Topoisomerases are essential enzymes that manage the topology of DNA during processes like replication and transcription. nih.gov Topoisomerase II (Topo II) functions by creating transient double-strand breaks in DNA to allow another DNA duplex to pass through. wikipedia.orgnih.gov Due to their critical role in cell proliferation, Topo II enzymes are established targets for anticancer drugs. nih.gov
Topo II inhibitors are generally classified into two groups: poisons and catalytic inhibitors. nih.govnih.gov Poisons stabilize the covalent complex between Topo II and DNA, leading to DNA damage and cell death, while catalytic inhibitors interfere with the enzyme's catalytic cycle without causing DNA cleavage. nih.govmdpi.com The indole scaffold has been utilized in the development of Topo II inhibitors. A series of 3-methyl-2-phenyl-1H-indoles were investigated for their antiproliferative activity, with the most potent compounds showing a strong correlation between their cell growth inhibition and their ability to inhibit Topo II relaxation activity. nih.gov The most effective derivative in this series was also shown to induce apoptosis. nih.gov
Modulation of Receptor Systems (e.g., Serotonin (B10506) Receptors)
Serotonin (5-hydroxytryptamine, 5-HT) receptors are a group of GPCRs and ligand-gated ion channels that are involved in a vast range of physiological and neuropsychological processes, including mood, cognition, and memory. nih.gov They are significant targets for drugs treating psychiatric disorders like depression and anxiety. nih.gov
Indole derivatives are well-known ligands for serotonin receptors. nih.gov Detailed structural and behavioral studies have been conducted on indole derivatives as ligands for the 5-HT1A and 5-HT2A receptor subtypes. nih.gov Molecular modeling has shown that these ligands interact with the orthosteric binding pocket of the receptors. nih.gov A key interaction is the formation of a salt bridge between a protonatable nitrogen atom on the ligand and a conserved aspartate residue (Asp 3.32) in the receptor. nih.gov Furthermore, the indole moiety of the ligands penetrates deep into the receptor's hydrophobic cavity, while other parts of the molecule can form additional hydrogen bonds with specific residues, such as Thr 3.37 in the 5-HT2A receptor. nih.gov
Mechanisms Underlying General Biological Activities (e.g., Antioxidant, Antimicrobial)
The indole nucleus is a prominent scaffold in medicinal chemistry, and its derivatives have demonstrated a wide array of biological activities. The antioxidant and antimicrobial properties of indole-acetamide scaffolds, in particular, are of significant interest. These activities are underpinned by specific molecular mechanisms, including the ability to scavenge free radicals and chelate metal ions.
Radical Scavenging Mechanisms (e.g., DPPH)
Indole-acetamide derivatives have been recognized for their potential to act as antioxidants by scavenging free radicals. The primary mechanism underlying this activity for many indole derivatives is hydrogen atom transfer (HAT). The nitrogen atom of the indole ring possesses a lone pair of electrons and an associated hydrogen atom (N-H) that can be donated to a free radical, such as the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, thereby neutralizing it. This process is often a key determinant of the radical scavenging capacity of these compounds.
Upon donation of a hydrogen atom, a resonance-stabilized indolyl radical is formed, which is less reactive and thus terminates the radical chain reaction. The stability of this resulting radical is a crucial factor in the antioxidant efficiency of the parent molecule.
The substitution pattern on the indole ring and the nature of the acetamide side chain can significantly influence the radical scavenging activity. For instance, electron-donating groups on the indole ring can enhance the ability of the N-H group to donate a hydrogen atom, thereby increasing antioxidant potency. Conversely, electron-withdrawing groups may diminish this activity.
Several studies have investigated the DPPH radical scavenging activity of various indole-acetamide derivatives, demonstrating a range of potencies. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this activity, representing the concentration of the compound required to scavenge 50% of the DPPH radicals. While specific data for 1h-Indole-7-acetamide,n,n-diethyl- is not available, the activities of other indole-acetamide derivatives provide insight into the potential of this chemical class.
Table 1: DPPH Radical Scavenging Activity of Selected Indole-Acetamide Derivatives
| Compound | IC50 (µM) | Reference |
| N-(2-(dimethylamino)ethyl)-2-(1H-indol-3-yl)acetamide | Potent inhibitor at 10⁻⁴ M | nih.gov |
| Indole-3-acetamide derivative 15 | 0.81 ± 0.25 | acs.orgnih.govresearchgate.net |
| 6-hydroxy-1H-indole-3-acetamide | 3.9 µg/mL | nih.gov |
This table is for illustrative purposes to show the range of activities found in indole-acetamide derivatives and does not include data for 1h-Indole-7-acetamide,n,n-diethyl-.
Metal Ion Chelating Activities
In addition to radical scavenging, another important mechanism by which compounds can exert antioxidant effects is through the chelation of transition metal ions, such as iron (Fe²⁺) and copper (Cu²⁺). These metal ions can participate in the Fenton reaction, leading to the generation of highly reactive hydroxyl radicals. By sequestering these metal ions, chelating agents can prevent this radical formation and thereby reduce oxidative stress.
The indole-acetamide scaffold contains potential metal-coordinating sites. The nitrogen atom of the indole ring and the oxygen and nitrogen atoms of the acetamide group can act as ligands, forming stable complexes with metal ions. The specific conformation of the molecule and the steric accessibility of these heteroatoms will influence the chelation efficiency.
For 1h-Indole-7-acetamide,n,n-diethyl-, the diethyl groups on the acetamide nitrogen may sterically hinder its ability to participate in metal chelation. However, the carbonyl oxygen of the acetamide and the indole nitrogen could still be available for coordination. The formation of a chelate ring would enhance the stability of the metal complex.
While the metal ion chelating properties of indole derivatives have been noted, specific quantitative data for indole-acetamides are less commonly reported in the literature compared to their radical scavenging activities. Further investigation is required to fully characterize the metal ion chelating potential of 1h-Indole-7-acetamide,n,n-diethyl- and related compounds.
Table 2: Potential Metal Chelating Sites in 1h-Indole-7-acetamide,n,n-diethyl-
| Potential Ligand Atom | Location |
| Indole Nitrogen | Pyrrole (B145914) ring of the indole nucleus |
| Carbonyl Oxygen | Acetamide side chain |
| Acetamide Nitrogen | Acetamide side chain (potentially hindered) |
This table is a theoretical representation of potential metal binding sites and is not based on experimental data for 1h-Indole-7-acetamide,n,n-diethyl-.
Computational Chemistry and Molecular Modeling Approaches in Research on 1h Indole 7 Acetamide,n,n Diethyl
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, allow for the detailed exploration of electronic landscapes and the prediction of chemical behavior.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap (ΔE) are critical indicators of a molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity. researchgate.net In a study on thymol-derived phenoxy acetamide (B32628) derivatives, FMO analysis was used to predict electron transfer and excitation processes based on the HOMO-LUMO energy gap. nih.gov For 1H-Indole-7-acetamide,N,N-diethyl-, FMO analysis would identify the regions of the molecule most likely to act as an electron donor (HOMO) and an electron acceptor (LUMO), thereby predicting its behavior in chemical reactions.
| Orbital | Description | Significance in Reactivity |
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron; associated with nucleophilicity. |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron; associated with electrophilicity. |
| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack. Studies on indole (B1671886) derivatives have utilized MEP maps to understand their interaction behavior and chemical properties. mdpi.commdpi.com For 1H-Indole-7-acetamide,N,N-diethyl-, an MEP map would highlight the electron-rich areas, likely around the oxygen and nitrogen atoms of the acetamide group, and any electron-deficient regions, providing a visual guide to its intermolecular interactions.
| Descriptor | Formula (in terms of HOMO and LUMO energies) | Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The tendency of an atom to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines the interactions between filled (donor) and vacant (acceptor) orbitals, quantifying the stabilization energy associated with these interactions. In computational studies of N-substituted diacetamides, NBO analysis has been performed to understand intramolecular interactions and their influence on molecular stability. mdpi.com For 1H-Indole-7-acetamide,N,N-diethyl-, NBO analysis could elucidate hyperconjugative interactions, charge transfer, and the nature of the chemical bonds, offering a deeper understanding of its electronic structure.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, typically a protein. This method is crucial for understanding the potential biological activity of a compound. Docking studies on various indole derivatives have been conducted to explore their binding modes with different biological targets, such as enzymes and receptors. researchgate.netnih.govresearchgate.netthesciencein.orgajchem-a.com For example, in a study of an indole acetamide derivative, molecular docking was used to gain insights into its interactions with the MBOAT target. researchgate.net In the case of 1H-Indole-7-acetamide,N,N-diethyl-, molecular docking simulations could be employed to predict its binding affinity and interaction patterns with specific proteins, thereby guiding the design of new therapeutic agents. The results of such simulations typically include the binding energy, which indicates the strength of the interaction, and a visualization of the binding pose, showing key interactions like hydrogen bonds and hydrophobic contacts.
Prediction of Ligand-Protein Binding Modes
A crucial step in understanding the mechanism of action of a potential drug is to determine how it binds to its protein target. Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when it forms a complex with a protein. For compounds based on the indole-acetamide framework, docking simulations reveal key atomic-level interactions within the active site of a target protein.
For instance, in studies on indole derivatives targeting enzymes like β-secretase (BACE1), docking has shown that the indole core often engages in hydrophobic interactions and π-π stacking with aromatic residues in the binding pocket. nih.govresearchgate.net The acetamide portion of the molecule is frequently involved in forming critical hydrogen bonds. The nitrogen and oxygen atoms of the acetamide group can act as hydrogen bond donors and acceptors, respectively, anchoring the ligand to specific residues. For example, the acetamide's nitrogen atom might form a hydrogen bond with the main chain carboxyl oxygen of a residue like Phe108, while the oxygen can form water-bridged hydrogen bonds with residues such as Gln73 in BACE1. researchgate.net
Similarly, research on N-acetamide indoles as inhibitors of Plasmodium falciparum ATPase4 (PfATP4) used docking to predict the binding orientation. These simulations suggested that the indole moiety occupies a specific region within the transmembrane domain of the protein, guiding further structural modifications to enhance potency. nih.gov The precise prediction of these binding modes is fundamental for the structure-based design of more effective inhibitors.
Assessment of Binding Affinities
Beyond predicting the physical orientation, computational models are employed to estimate the binding affinity between a ligand and its target protein. This is often expressed as a scoring function in docking programs, which calculates a value that correlates with the binding free energy. A lower score typically indicates a more favorable binding interaction. These predictions help prioritize compounds for synthesis and experimental testing.
Virtual screening campaigns often use these scoring functions to rank large libraries of compounds. For example, a virtual screening effort to find BACE1 inhibitors identified an initial indole-based fragment with low activity (IC50 > 100 µM). researchgate.netnih.gov Through structure-based design and optimization guided by computational predictions, new analogs with significantly improved potency were developed. One such derivative, featuring an acetamide group, showed a substantial increase in potency with an IC50 value of 1.01 µM. researchgate.netnih.gov Further optimization based on these models led to the discovery of a compound with an IC50 of 0.044 µM, representing a more than 20-fold improvement. nih.gov
These computational assessments, while not perfectly predictive, provide valuable qualitative and quantitative guidance, accelerating the hit-to-lead optimization process.
Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of the ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex and the nature of the interactions over time. MD simulations model the movements of atoms by solving Newton's equations of motion, providing a trajectory of the complex's conformational changes.
Conformational Stability and Dynamics (e.g., RMSD, RG, SASA)
To analyze the stability of a ligand-protein complex during an MD simulation, several key parameters are calculated. These metrics help researchers understand whether the ligand remains stably bound in the predicted pose.
Solvent Accessible Surface Area (SASA): SASA quantifies the surface area of the protein that is accessible to the solvent. A lower SASA value can indicate a more compact and stable protein structure, as the binding of a ligand may cause the protein to adopt a conformation that buries some of its surface area. ijbiotech.comresearchgate.net
In a study of indole-3-acetamide derivatives targeting transketolase, MD simulations were performed to explore the dynamic stability of the ligand-enzyme complex, confirming the binding mode predicted by docking. nih.gov Analysis of parameters like RMSD and RG provides confidence that the computationally predicted binding pose is maintained over time.
Table 1: Key Metrics in Molecular Dynamics Simulations
| Metric | Description | Indication of Stability |
|---|---|---|
| RMSD (Root Mean Square Deviation) | Measures the deviation of the protein's backbone atoms from a reference structure over time. | A low, stable value that plateaus over time suggests the complex is structurally stable. |
| RG (Radius of Gyration) | Measures the compactness of the protein's structure. | A consistent value indicates the protein is maintaining its overall fold and is not expanding or unfolding. |
| SASA (Solvent Accessible Surface Area) | Calculates the surface area of the protein exposed to the solvent. | A stable or decreasing value can indicate that the complex is stable and becoming more compact. |
Ligand-Protein Interaction Dynamics
MD simulations are particularly powerful for analyzing the dynamics of specific interactions between the ligand and the protein. While docking might show a potential hydrogen bond, MD can reveal its stability, duration, and occupancy over the simulation time. This is crucial for indole-acetamide derivatives, where hydrogen bonding involving the acetamide group is often key to their activity. researchgate.net
By tracking the distances between specific atoms of the ligand and protein residues, researchers can confirm the persistence of key interactions. This detailed analysis helps differentiate between transient and stable interactions, providing a more accurate understanding of the binding mechanism and guiding further chemical modifications to strengthen these crucial contacts.
De Novo Drug Design and Virtual Screening Based on Indole-Acetamide Scaffolds
The indole ring is considered a "privileged scaffold" in medicinal chemistry because its structure is found in many biologically active molecules and can interact with numerous biological targets. nih.govmdpi.commdpi.com The indole-acetamide framework, therefore, serves as an excellent starting point for both virtual screening and de novo drug design.
Virtual Screening: This process involves computationally screening vast libraries of compounds to identify those that are predicted to bind to a specific target. nih.gov Researchers have successfully used virtual screening to discover initial hits based on the indole scaffold for various targets, including BACE1 for Alzheimer's disease, researchgate.netnih.gov acetylcholinesterase, mdpi.com and SARS-CoV-2 main protease. nih.gov These initial hits, which often have modest activity, are then optimized using the structure-based design principles discussed earlier.
De Novo Drug Design: This approach involves building novel molecular structures from scratch or by modifying a core scaffold. Starting with the indole-acetamide core placed in a protein's active site, computational algorithms can suggest modifications—adding or changing functional groups—to improve interactions and binding affinity. This strategy was employed to develop potent indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors, where an initial compound with an IC50 of 12.41 µM was optimized to a derivative with an IC50 of 0.13 µM. mdpi.com
The versatility of the indole-acetamide scaffold, combined with the power of computational chemistry, makes it a highly valuable platform for the discovery of novel therapeutic agents targeting a wide range of diseases. mdpi.com
Advanced Analytical and Spectroscopic Characterization Methods for 1h Indole 7 Acetamide,n,n Diethyl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of organic molecules like 1H-Indole-7-acetamide, N,N-diethyl-. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their relationships within the molecular framework.
One-dimensional (1D) NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for initial structural assessment.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For amides like 1H-Indole-7-acetamide, N,N-diethyl-, restricted rotation around the amide bond can lead to the non-equivalence of the N,N-diethyl groups, resulting in more complex spectra than might be anticipated. st-andrews.ac.uk This phenomenon can be studied using variable temperature NMR to determine the energy barrier to rotation. st-andrews.ac.uk The chemical shifts, multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J values) of the signals are key parameters for assigning protons to their specific locations in the molecule. rsc.orgrsc.org
¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization (sp³, sp², sp) and the nature of the atoms they are bonded to. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. uvic.ca
Table 1: Representative ¹H and ¹³C NMR Data for Indole (B1671886) Acetamide (B32628) Scaffolds
| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Indole NH | ~8.0 - 11.0 (broad singlet) | - |
| Aromatic CH | ~6.5 - 7.6 | ~100 - 140 |
| Acetamide CH₂ | ~3.5 - 4.0 | ~30 - 40 |
| Diethyl N-CH₂ | ~3.0 - 3.5 (quartet) | ~40 - 45 |
| Diethyl CH₃ | ~1.0 - 1.3 (triplet) | ~10 - 15 |
| Acetamide C=O | - | ~170 - 175 |
Note: These are approximate chemical shift ranges and can vary depending on the solvent and specific substitution pattern.
Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms, which is crucial for assembling the complete molecular structure. science.gov
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu Cross-peaks in a COSY spectrum indicate which protons are neighbors in the molecule, allowing for the tracing of spin systems. uvic.casdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.eduresearchgate.net This is invaluable for assigning carbon resonances based on their known proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). sdsu.eduresearchgate.net This technique is particularly useful for connecting different spin systems and for identifying the positions of quaternary carbons and heteroatoms. The use of ¹H-¹⁵N HMBC can also be a powerful tool for identifying isomeric azaindoles. researchgate.net
By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thus confirming the structure of 1H-Indole-7-acetamide, N,N-diethyl-.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique that provides information about the molecular weight and structural features of a compound by measuring its mass-to-charge ratio (m/z).
For 1H-Indole-7-acetamide, N,N-diethyl-, the molecular ion peak in the mass spectrum would confirm its molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.
The fragmentation pattern observed in the mass spectrum offers valuable clues about the compound's structure. youtube.com Common fragmentation pathways for molecules containing amide and indole functionalities include:
Alpha-cleavage: Cleavage of the carbon-carbon bond adjacent to the nitrogen atom of the diethylamino group is a common fragmentation pathway for amines and amides. libretexts.org
McLafferty rearrangement: This rearrangement can occur in amides containing a γ-hydrogen, leading to the elimination of a neutral alkene molecule.
Cleavage of the acetamide side chain: Fragmentation can occur at the bond between the indole ring and the acetamide group, or at the amide bond itself.
Table 2: Predicted Key Fragmentation Ions for 1H-Indole-7-acetamide, N,N-diethyl-
| m/z Value | Possible Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 230 | [M]⁺ (Molecular Ion) | - |
| 201 | [M - C₂H₅]⁺ | Loss of an ethyl group |
| 158 | [M - N(C₂H₅)₂]⁺ | Loss of the diethylamino group |
| 130 | [Indole-CH₂]⁺ | Cleavage of the bond between the methylene and carbonyl groups |
| 100 | [O=C=N(C₂H₅)₂]⁺ | Cleavage of the bond between the methylene and carbonyl groups |
| 72 | [N(C₂H₅)₂]⁺ | Alpha-cleavage |
Note: The actual observed fragmentation pattern may vary depending on the ionization technique used.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. rsc.org By analyzing the diffraction pattern of X-rays passing through a single crystal of 1H-Indole-7-acetamide, N,N-diethyl-, it is possible to determine the precise spatial arrangement of every atom in the molecule.
This technique provides highly accurate data on:
Bond lengths
Bond angles
Torsional angles
Furthermore, X-ray crystallography reveals information about the packing of molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding.
Vibrational Spectroscopy (FTIR, FT-Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule. researchgate.net These techniques are based on the principle that chemical bonds vibrate at specific frequencies.
FTIR Spectroscopy: In FTIR spectroscopy, the absorption of infrared radiation by the molecule is measured. The resulting spectrum shows absorption bands at frequencies corresponding to the vibrational modes of the functional groups. For 1H-Indole-7-acetamide, N,N-diethyl-, characteristic FTIR absorption bands would be expected for:
N-H stretch (indole): A sharp peak around 3300-3500 cm⁻¹.
C=O stretch (amide): A strong absorption band in the region of 1630-1680 cm⁻¹.
C-N stretch (amide and diethylamino): Bands in the 1200-1400 cm⁻¹ region.
Aromatic C-H and C=C stretches: Multiple bands in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.
FT-Raman Spectroscopy: FT-Raman spectroscopy is a complementary technique to FTIR. researchgate.net It measures the inelastic scattering of laser light by the molecule. While some vibrational modes are strong in the IR spectrum, others may be stronger in the Raman spectrum. For instance, non-polar bonds often give rise to strong Raman signals.
By combining the data from both FTIR and FT-Raman, a more complete picture of the vibrational modes of 1H-Indole-7-acetamide, N,N-diethyl- can be obtained, confirming the presence of its key functional groups.
Future Research Directions and Therapeutic Potential of 1h Indole 7 Acetamide,n,n Diethyl As a Drug Discovery Scaffold
Optimization Strategies for Enhanced Potency and Selectivity
To unlock the full therapeutic potential of 1H-Indole-7-acetamide,N,N-diethyl-, medicinal chemists can employ several optimization strategies aimed at improving its potency and selectivity towards specific biological targets. Structure-activity relationship (SAR) studies are fundamental to this process, systematically modifying the core structure to identify key pharmacophoric features. nih.gov
Key areas for structural modification include:
Substitution on the Indole (B1671886) Ring: Introducing various substituents at different positions of the indole nucleus can significantly impact biological activity. For instance, halogenation or the addition of small alkyl groups can modulate lipophilicity and electronic properties, potentially enhancing binding affinity to target proteins. nih.gov
Modification of the Acetamide (B32628) Side Chain: Alterations to the N,N-diethyl-acetamide moiety offer another avenue for optimization. Varying the alkyl groups on the nitrogen atom or replacing the entire acetamide group with other functional groups, such as amides, sulfonamides, or ureas, can influence the compound's interaction with its biological target. nih.gov34.237.233
Positional Isomerism: Investigating the effects of moving the acetamide group to other positions on the indole ring (e.g., positions 1, 2, 3, 4, 5, or 6) can lead to the discovery of isomers with improved activity and selectivity profiles. 34.237.233
A high-throughput screening of a compound library, followed by serial SAR studies, has proven effective in identifying potent derivatives of indole-1,3,4-oxadiazole containing acetamide with significant inhibitory effects. nih.govasm.org These studies underscore the importance of systematic structural modifications in the quest for more potent and selective drug candidates.
Exploration of Novel Biological Targets for Indole-Acetamide Derivatives
The indole scaffold is known to interact with a diverse range of biological targets, suggesting that 1H-Indole-7-acetamide,N,N-diethyl- and its derivatives may have applications beyond their initially identified activities. mdpi.comnih.gov Future research should focus on screening these compounds against a broad panel of biological targets to uncover novel therapeutic opportunities.
Potential biological targets for exploration include:
Enzymes: Many indole derivatives exhibit inhibitory activity against various enzymes. mdpi.comyyu.edu.tr For example, indole-3-acetamides have shown potential as inhibitors of α-amylase, an enzyme involved in carbohydrate metabolism. acs.org Screening against other enzyme classes, such as kinases, proteases, and deacetylases, could reveal new therapeutic avenues. 34.237.233
Receptors: Indole compounds can act as agonists or antagonists of various receptors. Investigating the interaction of 1H-Indole-7-acetamide,N,N-diethyl- derivatives with G-protein coupled receptors (GPCRs), nuclear receptors, and ion channels could lead to the development of novel therapeutics for a range of diseases.
Protein-Protein Interactions: The disruption of protein-protein interactions is an emerging strategy in drug discovery. The indole scaffold can serve as a template for designing molecules that interfere with these interactions, which are often implicated in cancer and other diseases. nih.gov
Viral Targets: Recent studies have identified indole-containing compounds with activity against viral targets. For instance, derivatives of 5-indole-1,3,4-oxadiazol-2-thiol containing acetamide have been identified as inhibitors of HIV-1 Tat-mediated viral transcription. nih.govasm.org This highlights the potential for indole-acetamides in the development of antiviral agents. nih.gov
A study on N-acetamide indoles as antimalarials that target PfATP4 further demonstrates the potential of this scaffold in targeting parasitic infections. nih.gov
Combination Therapies Involving Indole-Based Compounds
The complexity of many diseases, particularly cancer, often necessitates the use of combination therapies to achieve optimal therapeutic outcomes. benthamscience.com Indole-based compounds, including derivatives of 1H-Indole-7-acetamide,N,N-diethyl-, could be valuable components of such regimens.
The rationale behind combination therapies includes:
Synergistic Effects: Combining drugs with different mechanisms of action can lead to synergistic or additive effects, resulting in enhanced efficacy compared to monotherapy. benthamscience.com
Overcoming Drug Resistance: The development of drug resistance is a major challenge in cancer therapy. Combining an indole-based compound with a conventional chemotherapeutic agent could help to overcome resistance mechanisms. researchgate.net
Targeting Multiple Pathways: Cancer is a multifactorial disease involving the dysregulation of multiple signaling pathways. benthamscience.com Combination therapies allow for the simultaneous targeting of different pathways, leading to a more comprehensive therapeutic approach. mdpi.com
Vinca alkaloids, which are indole-containing natural products, have demonstrated broad-spectrum antitumor properties both alone and in combination with other agents. mdpi.com This provides a strong precedent for exploring the potential of 1H-Indole-7-acetamide,N,N-diethyl- derivatives in combination therapies for cancer and other diseases. rsc.org
Development of Advanced Delivery Systems for Indole-Acetamide Analogues
The therapeutic efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the target site in sufficient concentrations. Advanced drug delivery systems can play a crucial role in improving the pharmacokinetic and pharmacodynamic profiles of indole-acetamide analogues. qub.ac.uk
Potential delivery strategies include:
Nanoparticle-Based Systems: Encapsulating indole-acetamide derivatives within nanoparticles, such as liposomes, polymeric nanoparticles, or inorganic nanoparticles, can enhance their solubility, stability, and bioavailability. qub.ac.uk These systems can also be engineered for targeted delivery to specific tissues or cells.
Prodrug Approaches: Converting the indole-acetamide into a prodrug can improve its physicochemical properties and facilitate its delivery to the target site. The prodrug is then converted to the active compound by enzymes at the site of action.
Hydrogels and Films: For localized delivery, indole-acetamide analogues can be incorporated into hydrogels or films. qub.ac.uknih.gov This approach is particularly relevant for treating skin conditions or for localized drug release in other parts of the body.
The development of advanced delivery systems for peptide antibiotics, which face similar challenges of stability and delivery, can provide valuable insights for formulating indole-acetamide analogues. nih.gov
Application in Chemical Probe Development
High-quality chemical probes are essential tools for target validation and for dissecting complex biological pathways. nih.gov 1H-Indole-7-acetamide,N,N-diethyl- and its derivatives, with their potential for optimization and diverse biological activities, represent a promising starting point for the development of novel chemical probes.
Key characteristics of a good chemical probe include:
Potency and Selectivity: A chemical probe should be potent against its intended target and highly selective over other related proteins. nih.gov
Cellular Activity: The probe must be able to penetrate cell membranes and engage its target in a cellular context.
Known Mechanism of Action: A well-characterized mechanism of action is crucial for interpreting experimental results obtained using the probe. nih.gov
The development of an allosteric indole amide inhibitor of p97 serves as an excellent example of how an indole-based scaffold can be optimized to create a novel probe for studying the ubiquitin pathway. nih.gov By systematically modifying the 1H-Indole-7-acetamide,N,N-diethyl- scaffold and characterizing the resulting compounds, researchers can develop valuable tools for exploring a wide range of biological processes.
Sustainable and Green Chemistry Approaches for Synthesis
In recent years, there has been a growing emphasis on developing sustainable and environmentally friendly synthetic methods in the chemical and pharmaceutical industries. beilstein-journals.orgresearchgate.net The synthesis of indole derivatives is no exception.
Green chemistry approaches for the synthesis of indole-acetamide analogues could include:
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives, such as water or ionic liquids. taylorfrancis.com
Catalytic Methods: Employing catalytic methods, including metal-free photoredox catalysis, can reduce the amount of waste generated and improve the efficiency of the reaction. rsc.org
Multicomponent Reactions: Designing one-pot, multicomponent reactions can streamline the synthetic process, reduce the number of purification steps, and minimize waste. rsc.org
Flow Chemistry: The use of continuous flow reactors can offer better control over reaction parameters, improve safety, and facilitate scale-up. rsc.org
The development of sustainable multicomponent reactions for indole synthesis and green approaches for the Friedel–Crafts reaction between aldehydes and indoles provide a strong foundation for developing environmentally friendly methods for the synthesis of 1H-Indole-7-acetamide,N,N-diethyl- and its derivatives. beilstein-journals.orgresearchgate.netrsc.org
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for confirming the structural identity of 1H-Indole-7-acetamide, N,N-diethyl-?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Use H and C NMR to verify the indole backbone and diethylacetamide substituents. Compare observed chemical shifts with predicted values from computational models (e.g., density functional theory).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) should confirm the molecular ion peak ([M+H]) at m/z 230.15 (calculated for CHNO).
- Infrared (IR) Spectroscopy : Key peaks include N-H stretching (~3300 cm) for the indole NH and C=O stretching (~1650 cm) for the acetamide group .
- Data Table :
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | CHNO | |
| CAS Number | 685-91-6 |
Q. How can researchers assess the purity of 1H-Indole-7-acetamide, N,N-diethyl- in synthetic batches?
- Methodological Answer :
- Gas Chromatography (GC) : Use a polar column (e.g., DB-WAX) with flame ionization detection. Purity ≥99% is achievable, as per USP standards for related acetamides .
- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with UV detection at 254 nm. Compare retention times against a certified reference standard.
- Melting Point Analysis : Sharp melting points (±2°C deviation) indicate homogeneity.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation of vapors, as acetamides may cause respiratory irritation .
- Spill Management : Neutralize with activated carbon and dispose via hazardous waste channels.
Advanced Research Questions
Q. How should researchers resolve discrepancies between experimental spectral data and computational predictions for this compound?
- Methodological Answer :
- Cross-Validation : Compare data with authoritative databases (e.g., NIST Chemistry WebBook) to identify systematic errors .
- Solvent Effects : Re-run NMR in deuterated solvents (e.g., DMSO-d) to eliminate solvent-induced shift variations.
- Collaborative Analysis : Use multi-technique validation (e.g., X-ray crystallography for absolute configuration) .
Q. What strategies optimize reaction yields in synthesizing derivatives of 1H-Indole-7-acetamide, N,N-diethyl-?
- Methodological Answer :
- Catalytic Systems : Screen palladium catalysts (e.g., Pd(OAc)) for cross-coupling reactions at the indole C3 position.
- Solvent Optimization : Test polar aprotic solvents (e.g., DMF, acetonitrile) to enhance solubility of intermediates.
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction times and improve regioselectivity .
Q. In comparative studies with similar indole derivatives, what structural features dictate biological activity?
- Methodological Answer :
- Substituent Analysis : Compare the electron-donating/withdrawing effects of substituents (e.g., 5-methyl vs. 5-fluoro) on receptor binding .
- Pharmacophore Mapping : Use molecular docking to identify critical interactions (e.g., hydrogen bonding with the acetamide carbonyl).
- Bioassay Design : Test against enzymes like cyclooxygenase-2 (COX-2) or kinases to quantify structure-activity relationships .
Key Considerations for Data Reporting
- Spectral Data : Report full H/C NMR assignments, including coupling constants and integration ratios .
- Purity Metrics : Provide chromatograms with baseline resolution of peaks and retention time reproducibility (±0.1 min) .
- Safety Compliance : Document hazard classifications and disposal protocols per OSHA/NIOSH guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
